molecular formula C10H20N2O2 B2835318 (2R,3R)-2-Tert-butyloxane-3-carbohydrazide CAS No. 1932166-94-3

(2R,3R)-2-Tert-butyloxane-3-carbohydrazide

Cat. No. B2835318
CAS RN: 1932166-94-3
M. Wt: 200.282
InChI Key: NXBRBSPOMTXFJP-HTQZYQBOSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (2R,3R)-2-(tert-butyl)tetrahydro-2H-pyran-3-carbohydrazide . The InChI code is 1S/C10H20N2O2/c1-10(2,3)8-7(9(13)12-11)5-4-6-14-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.28 . It’s a powder at room temperature .

Scientific Research Applications

Renewable Energy and Solvents

  • Renewable Gasoline and Solvents from 2,3-Butanediol : A study highlighted the conversion of 2,3-butanediol, a biomass-derived product, into high octane gasoline components and industrial solvents through a dehydration process. The resulting dioxolane mixture exhibits high octane values and significantly higher net heat of combustion than ethanol, suggesting its potential as a sustainable fuel additive and solvent (Harvey et al., 2016).

Organic Synthesis

  • Catalytic Asymmetric Oxidation : A catalytic asymmetric oxidation method for producing tert-butyl tert-butanethiosulfinate with high enantiomeric excess was developed. This compound is a precursor to various chiral tert-butylsulfinyl compounds, showing the utility of tert-butyl groups in synthesizing enantioenriched molecules for chemical synthesis (Cogan et al., 1998).

Catalysis

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Research introduced rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups. These ligands, when used in rhodium complexes, exhibited high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes, demonstrating the importance of tert-butyl groups in the development of catalysts for enantioselective synthesis (Imamoto et al., 2012).

Metabolic Engineering

  • 1-Butanol Production from CO2 : A study on the metabolic engineering of cyanobacteria for the production of 1-butanol directly from carbon dioxide was conducted. The research demonstrates the feasibility of using engineered cyanobacteria as a platform for producing valuable chemicals from CO2, highlighting the potential environmental and energy benefits (Lan & Liao, 2011).

properties

IUPAC Name

(2R,3R)-2-tert-butyloxane-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)8-7(9(13)12-11)5-4-6-14-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBRBSPOMTXFJP-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCCO1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCCO1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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